N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide

Description

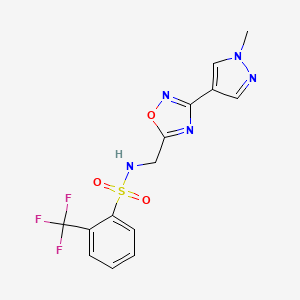

N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide is a sulfonamide-based heterocyclic compound featuring a 1,2,4-oxadiazole core linked to a 1-methylpyrazole moiety and a trifluoromethyl-substituted benzene sulfonamide group. The oxadiazole ring is a bioisostere for ester or amide functionalities, often employed to enhance metabolic stability in medicinal chemistry.

Properties

IUPAC Name |

N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F3N5O3S/c1-22-8-9(6-18-22)13-20-12(25-21-13)7-19-26(23,24)11-5-3-2-4-10(11)14(15,16)17/h2-6,8,19H,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCYMCQMWQZYAGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NOC(=N2)CNS(=O)(=O)C3=CC=CC=C3C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F3N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Pyrazole Ring: The synthesis begins with the formation of the 1-methyl-1H-pyrazole-4-carboxylic acid through a cyclization reaction of appropriate precursors.

Oxadiazole Ring Formation: The carboxylic acid is then converted to the corresponding hydrazide, which undergoes cyclization with an appropriate nitrile to form the 1,2,4-oxadiazole ring.

Sulfonamide Formation: The oxadiazole derivative is then reacted with 2-(trifluoromethyl)benzenesulfonyl chloride in the presence of a base to form the final sulfonamide compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the oxadiazole ring to an amine.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and potential biological activities.

Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes or receptors.

Chemical Biology: The compound serves as a tool to probe biological pathways and mechanisms.

Industrial Applications: It may be used in the development of new materials or as a precursor for other complex molecules.

Mechanism of Action

The mechanism of action of N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use, such as in medicinal chemistry or biological studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

A detailed comparison with two analogous compounds is provided below:

Key Differences and Implications

Core Heterocycles :

- The target compound and ’s analog share the 1,2,4-oxadiazole scaffold, whereas Example 53 () employs a pyrazolo[3,4-d]pyrimidine core. Oxadiazoles are smaller and more metabolically stable than pyrazolopyrimidines, which may influence bioavailability and target selectivity .

Substituent Effects: Pyrazole Substitution: The ethyl group in ’s compound (vs. Sulfonamide vs. Amide: The target’s sulfonamide group is more acidic and hydrogen-bond-capable than the benzamide in , suggesting stronger target binding in polar environments. Fluorine Substituents: Example 53 () features multiple fluorophenyl groups, enhancing electron-withdrawing effects and binding to hydrophobic pockets, whereas the target’s single trifluoromethyl group balances hydrophobicity and steric bulk .

Molecular Weight and Drug-Likeness :

- The target compound (387.34 g/mol) and ’s analog (381.31 g/mol) fall within the acceptable range for oral bioavailability (<500 g/mol). Example 53’s higher molecular weight (589.1 g/mol) may limit its suitability for certain administration routes .

Biological Activity

N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

- Pyrazole Ring : A five-membered ring containing two nitrogen atoms.

- Oxadiazole Ring : A heterocyclic compound with two nitrogen atoms and one oxygen atom.

- Trifluoromethyl Group : Enhances lipophilicity and metabolic stability.

- Benzenesulfonamide Moiety : Known for its biological activity, particularly in inhibiting enzymes.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route may include:

- Formation of the Pyrazole and Oxadiazole Rings : Using appropriate starting materials such as hydrazines and carboxylic acids.

- Coupling Reaction : The pyrazole derivative is then reacted with a suitable sulfonamide derivative to form the final product.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds similar to this compound. For instance:

- Mechanism of Action : Compounds with similar structures have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cell lines such as HeLa and MCF-7 .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Analogous compounds have demonstrated efficacy against various pathogens:

| Compound | Activity | Target Pathogen |

|---|---|---|

| 1-Methylpyrazole Derivatives | Antifungal | Phytopathogenic fungi |

| Sulfonamide Derivatives | Antibacterial | Gram-positive bacteria |

Enzyme Inhibition

The benzenesulfonamide moiety is known for its ability to inhibit certain enzymes:

- Carbonic Anhydrase Inhibition : Compounds with similar structures have been reported to act as effective inhibitors of carbonic anhydrase, which plays a crucial role in various physiological processes .

Case Studies

Several case studies have investigated the biological activities of related compounds:

- Study on Tubulin Polymerization Inhibitors : A series of pyrazole derivatives were synthesized and evaluated for their ability to inhibit tubulin polymerization. The most potent compound exhibited an IC50 value of 0.34 μM against MCF-7 cells .

- Antifungal Activity Assessment : A study on 3-(difluoromethyl)-1-methylpyrazole derivatives showed significant antifungal activity against seven phytopathogenic fungi, suggesting that similar compounds may exhibit comparable effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.